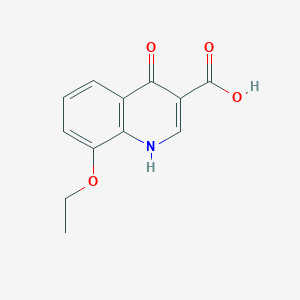

8-ethoxy-4-hydroxyquinoline-3-carboxylic acid

描述

8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (molecular formula: C₁₂H₁₁NO₄, molecular weight: 233.23 g/mol) is a quinoline derivative featuring an ethoxy group at position 8, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3 . This compound is part of a broader class of 4-hydroxyquinoline-3-carboxylic acids, which are studied for their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties. Its structural uniqueness lies in the ethoxy substituent, which influences lipophilicity and electronic properties compared to halogenated or alkylated analogs.

属性

IUPAC Name |

8-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-9-5-3-4-7-10(9)13-6-8(11(7)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWQXUIPKUUXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the ethoxy derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

化学反应分析

Types of Reactions: 8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl substituted quinoline derivatives.

科学研究应用

8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential anticancer and antiviral activities.

Industry: Utilized in the development of metal chelating agents and as a precursor for dyes and pigments.

作用机制

The mechanism of action of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid involves its ability to chelate metal ions. The hydroxyl and carboxylic acid groups can coordinate with metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can interact with various enzymes and proteins, inhibiting their activity and affecting cellular pathways .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid with key structural analogs, highlighting substituent variations and molecular characteristics:

Key Observations:

- Substituent Effects: Halogenated derivatives (F, Cl, Br) at position 8 exhibit higher molecular weights and polarities compared to the ethoxy-substituted compound.

- Ester vs. Acid : Esters (e.g., ethyl carboxylates) generally show better solubility in organic solvents, whereas carboxylic acids may exhibit stronger hydrogen-bonding interactions .

- Positional Substitution: Derivatives like 6,8-difluoroquinoline () demonstrate that substituents at multiple positions can synergistically modulate biological activity .

生物活性

8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (EHQCA) is a compound derived from the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of EHQCA, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, along with relevant synthesis methods and potential applications in medicinal chemistry.

Chemical Structure and Properties

EHQCA has the molecular formula and a molecular weight of approximately 233.22 g/mol. The compound features a quinoline structure characterized by a fused benzene and pyridine ring, an ethoxy group, a hydroxyl group at the 4-position, and a carboxylic acid functional group. These structural elements contribute to its biological activity by enhancing solubility and facilitating interactions with biological targets .

Antimicrobial Properties

Research indicates that EHQCA exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action primarily involves chelation of metal ions, disrupting essential biological processes in microorganisms. Studies have demonstrated that EHQCA is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for pharmaceutical applications in treating infections .

Anticancer Activity

EHQCA has been investigated for its potential anticancer effects. Similar to other quinoline derivatives, it may inhibit cancer cell proliferation through various mechanisms, including interference with cell cycle progression and induction of apoptosis. In vitro studies have shown that EHQCA does not exhibit cytotoxicity at concentrations up to 200 µM against several cancer cell lines, suggesting a favorable safety profile .

Enzyme Inhibition

The compound's ability to interact with specific enzymes is another area of interest. EHQCA may inhibit metalloproteins and other enzyme classes through its chelating properties. This inhibition can affect various cellular pathways, potentially leading to therapeutic applications in diseases where enzyme dysregulation is a factor .

Synthesis Methods

Several synthetic routes have been developed for the production of EHQCA:

- Pfitzinger Reaction : This method involves the condensation of an aniline derivative with β-keto esters to form the quinoline core.

- Doebner Reaction : Another synthetic approach that allows for the formation of the quinoline structure through similar condensation reactions.

These methods highlight the versatility of EHQCA in synthetic chemistry, facilitating further research and application development .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of EHQCA, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | C₁₂H₁₁NO₃ | Lacks ethoxy group; known for antimicrobial activity |

| 4-Hydroxyquinoline | C₉H₇NO | Simpler structure; potential anticancer properties |

| 8-Hydroxyquinoline | C₉H₇NO | Known for chelating properties; used in metal ion detection |

The presence of the ethoxy group in EHQCA differentiates it from these compounds, potentially enhancing its solubility and biological activity .

Case Studies

Recent studies have provided insights into the efficacy of EHQCA:

- Antimicrobial Study : In a study assessing the antimicrobial properties of various quinoline derivatives, EHQCA demonstrated significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Research : A study investigating the cytotoxic effects of EHQCA on HeLa cells showed no significant toxicity at concentrations up to 200 µM while inhibiting cell growth effectively at higher concentrations. This suggests its potential as a lead compound in cancer therapy .

常见问题

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid?

- Structural Features : The compound contains a quinoline core substituted with an ethoxy group at position 8, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₂H₁₁NO₄ , with a molecular weight of 233.23 g/mol .

- Physicochemical Properties : While direct data on solubility or pKa is limited, related quinolinecarboxylic acids exhibit pH-dependent solubility due to ionizable carboxylic acid and hydroxyl groups. Stability is influenced by light, moisture, and temperature; storage in dry, airtight containers at room temperature is recommended .

Q. What are the recommended methods for synthesizing this compound in laboratory settings?

- Methodology :

Nitro Group Reduction : Start with an 8-nitroquinoline precursor. Reduce the nitro group to an amine using catalytic hydrogenation or Sn/HCl .

Lactamization : Use polyphosphoric acid (PPA) to catalyze cyclization of intermediates like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives .

Hydrolysis : Hydrolyze ester derivatives (e.g., ethyl esters) under alkaline conditions (10% NaOH in methanol) to yield the carboxylic acid .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reduction or side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use personal protective equipment (PPE), including gloves and goggles, to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust .

- Storage : Store in sealed, moisture-resistant containers under inert gas (e.g., N₂) at room temperature. Avoid exposure to light and humidity to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize the lactamization step in the synthesis of quinolinecarboxylic acid derivatives to improve yields?

- Optimization Strategies :

- Catalyst Selection : Replace PPA with milder catalysts (e.g., Eaton’s reagent) to reduce side reactions .

- Temperature Control : Perform reactions at 80–100°C to balance cyclization efficiency and thermal degradation .

- Solvent Choice : Use high-boiling solvents like diphenyl ether to facilitate prolonged heating without evaporation .

- Yield Monitoring : Use LC-MS or NMR to quantify intermediates and adjust reaction parameters in real time.

Q. What analytical techniques are critical for confirming the structure and purity of quinolinecarboxylic acid derivatives?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy at C8, hydroxyl at C4) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis .

- Purity Assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content to ≥95% purity .

Q. How do substituents on the quinoline ring influence the compound’s reactivity and biological activity?

- Reactivity :

- Electron-withdrawing groups (e.g., -COOH at C3) increase electrophilicity at C2 and C4, facilitating nucleophilic substitution .

- Ethoxy groups at C8 enhance steric hindrance, potentially slowing hydrolysis or oxidation .

Q. What strategies can resolve contradictions in reported synthetic routes for similar quinolinecarboxylic acids?

- Case Study : Conflicting methods for 8-hydroxyquinoline synthesis:

- Decarboxylation Route : Historically used 8-hydroxyquinoline-4-carboxylic acid decarboxylation but requires high temperatures (~200°C), risking decomposition .

- Direct Sulfonation/Fusion : Alternative method via quoline sulfonation avoids decarboxylation but yields lower purity .

- Resolution : Cross-validate routes using kinetic studies (e.g., Arrhenius plots) to identify optimal conditions. Combine HPLC and XRD to assess purity and crystallinity differences .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。